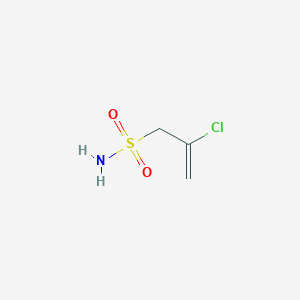

2-Chloroprop-2-ene-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroprop-2-ene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2S/c1-3(4)2-8(5,6)7/h1-2H2,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXJTMMORYBFSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CS(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context and Significance of the Sulfonamide Motif in Synthetic Chemistry

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-S(=O)₂-NR₂), is a cornerstone in synthetic and medicinal chemistry. wikipedia.orgrsc.org Its prevalence stems from a combination of robust chemical stability and versatile reactivity. orgsyn.org

Historically, the discovery of sulfanilamide (B372717) and its derivatives as potent antibacterial agents heralded a new era in medicine, establishing the sulfonamide group as a key pharmacophore. wikipedia.org Beyond its therapeutic applications, the sulfonamide moiety serves several critical roles in organic synthesis. Due to its strong electron-withdrawing nature, it can be employed as a protecting group for amines, demonstrating resilience to a wide array of reaction conditions. orgsyn.org This stability, however, can be modulated, with specific sulfonamide variants like the 2-(trimethylsilyl)ethanesulfonyl (SES) group designed for milder removal. orgsyn.org

Furthermore, the sulfonamide group can act as a directing group in C-H functionalization reactions, guiding the introduction of new substituents to specific positions on a molecule. acs.org Its derivatives, such as N-sulfonyl imines, are valuable intermediates in the synthesis of nitrogen-containing compounds. The inherent rigidity of the sulfonamide linkage often leads to crystalline derivatives, a property historically exploited for the characterization and identification of amines. wikipedia.org The synthesis of sulfonamides is most classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base. wikipedia.orgekb.eg Modern methods have expanded this repertoire, including microwave-assisted syntheses from sulfonic acids and one-pot procedures from unactivated starting materials. organic-chemistry.orgprinceton.edu

Overview of Vinylic Organosulfur Compounds in Synthetic Design

Vinylic organosulfur compounds, which contain a sulfur atom directly attached to a carbon-carbon double bond, are highly versatile intermediates in organic synthesis. This class of compounds includes vinyl sulfides, vinyl sulfoxides, vinyl sulfones, and vinyl sulfonamides, each with distinct reactivity profiles. Vinyl sulfonamides, in particular, have garnered significant attention as Michael acceptors, participating in conjugate addition reactions with various nucleophiles. nih.gov This reactivity makes them valuable as "warheads" in covalent inhibitors, where they can form irreversible bonds with specific amino acid residues, such as cysteine or lysine, in target proteins. nih.govnih.gov

The reactivity of vinyl sulfonamides can be fine-tuned by altering the substituents on both the nitrogen atom and the alkene, allowing for a range of electrophilicities. nih.govrsc.org Beyond their role as electrophiles, functionalized vinyl sulfonamides are precursors to a diverse array of cyclic structures, including sultams (cyclic sulfonamides), through intramolecular reactions like Michael additions, Diels-Alder reactions, and Heck cyclizations. enamine.net

Modern synthetic methods, such as olefin cross-metathesis, have further expanded the utility of vinyl sulfonamides, enabling the synthesis of complex, functionalized α,β-unsaturated sulfonamides from simpler starting materials. acs.org These compounds serve as building blocks for new derivatives of biologically active molecules. acs.org The development of novel synthetic routes, such as those utilizing α-selenoether masking groups, facilitates the preparation of terminal vinyl sulfonamides with high purity. nih.gov

Research Landscape of 2 Chloroprop 2 Ene 1 Sulfonamide and Its Structural Analogues

Direct Synthesis Approaches to this compound

The primary method for the direct synthesis of this compound involves the reaction of a 2-chloroprop-2-ene precursor with a source of the sulfonamide group. A common approach utilizes 2-chloroprop-2-ene-1-sulfonyl chloride as the starting material, which is then reacted with ammonia (B1221849) or an ammonia equivalent.

Another documented method involves the reaction of 2-chloroprop-2-ene with sulfonamide in a controlled environment. This nucleophilic substitution reaction is typically facilitated by a base, such as sodium hydroxide, to yield this compound. The presence of the base is crucial for deprotonating the sulfonamide, thereby increasing its nucleophilicity to attack the electrophilic carbon center of the 2-chloroprop-2-ene moiety.

| Reactants | Conditions | Product |

| 2-chloroprop-2-ene, Sulfonamide | Base (e.g., Sodium Hydroxide) | This compound |

Table 1: Direct Synthesis of this compound.

Synthesis of Halogenated Alkenyl Sulfonyl Precursors

The synthesis of this compound often relies on the availability of highly reactive halogenated alkenyl sulfonyl precursors. These precursors, particularly the sulfonyl fluoride (B91410) and sulfonyl chloride analogues, are instrumental as versatile building blocks.

2-Chloroprop-2-ene-1-sulfonyl fluoride (CESF) is a key intermediate, valued for its unique reactivity in applications like SuFEx (Sulfur Fluoride Exchange) click chemistry. Its synthesis has been approached through various routes.

A significant synthetic route to CESF begins with dihalogenated propenes. rsc.org For instance, a documented procedure involves the gradual addition of 1,2-dichloro-2-propene to an aqueous solution to initiate the synthesis. rsc.org This multi-step process transforms the relatively simple and commercially available dihalopropene into the more complex and highly functionalized CESF.

Recent research has focused on developing more environmentally friendly, or "green," synthetic methods. A notable advancement is a novel, rapid, and metal-free method for the synthesis of vinyl ethers using 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF). rsc.org This straightforward technique allows for the stereoselective addition of phenols to CESF under mild conditions, completing within 10 minutes. rsc.org The method is efficient across a range of substrates, offering a practical and efficient route for organic synthesis that avoids the use of metal catalysts. rsc.org Another catalyst-free method has been developed for synthesizing enol ester functionalized sulfonyl fluorides through the nucleophilic substitution of CESF with carboxylic acid derivatives. acs.org This process is characterized by mild conditions, short reaction times, and high purity of the products. acs.org

| Method | Reactants | Conditions | Key Advantage |

| Vinyl Ether Synthesis | 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), Phenols | Metal-free, mild, 10 minutes | Rapid, efficient, green |

| Enol Ester Synthesis | 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), Carboxylic acid derivatives | Catalyst-free, mild | Short reaction time, high purity |

Table 2: Green Synthetic Methodologies. rsc.orgacs.org

Besides CESF, other halogenated alkenyl sulfonyl halides are important precursors. 2-Chloroprop-2-ene-1-sulfonyl chloride is a highly reactive organosulfur compound due to its sulfonyl chloride group.

The synthesis of 2-Chloroprop-2-ene-1-sulfonyl chloride typically involves the chlorination of prop-2-ene-1-sulfonyl chloride. This reaction is conducted with chlorine gas and often requires a catalyst, such as iron(III) chloride, to proceed effectively. Careful temperature control is necessary due to the exothermic nature of the reaction.

| Precursor | Synthesis Method | Reactants |

| 2-Chloroprop-2-ene-1-sulfonyl chloride | Chlorination | Prop-2-ene-1-sulfonyl chloride, Chlorine gas |

Table 3: Synthesis of 2-Chloroprop-2-ene-1-sulfonyl chloride.

Preparation of 2-Chloroprop-2-ene-1-sulfonyl Fluoride (CESF)

Derivatization of Sulfonamides and their Precursors

The precursor, 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), is a versatile building block for creating a wide range of derivatives.

A simple and efficient protocol has been developed for the reaction of CESF with various amines. rsc.org This mild reaction produces highly functionalized enaminyl sulfonyl fluorides in good to excellent yields, ranging from 56% to 96%. rsc.org The process is noted for its broad substrate scope and high degree of stereoselectivity. rsc.org

CESF also reacts with phenols in a stereoselective addition to form a novel class of vinyl sulfonyl fluorides. rsc.org These resulting vinyl ether compounds can be further derivatized. For example, reacting (E)-2-(4-fluorophenoxy)prop-1-ene-1-sulfonyl fluoride with amines leads to high-yield addition products. researchgate.net Under different conditions, such as in the presence of piperidine (B6355638) and potassium hydroxide, a nucleophilic substitution occurs to yield a sulfonamide derivative. researchgate.net

Furthermore, CESF can be used in a Giese-type radical reaction with alkyl iodides to efficiently prepare a series of 2-alkyl-substituted vinyl sulfonyl fluorides. researchgate.net A catalyst-free method also allows for the synthesis of enol ester functionalized sulfonyl fluorides from the reaction of CESF with carboxylic acid derivatives. acs.org

| Reactant with CESF | Reaction Type | Product Class |

| Amines | Nucleophilic Substitution | Enaminyl sulfonyl fluorides |

| Phenols | Stereoselective Addition | Vinyl sulfonyl fluorides |

| Alkyl iodides | Giese-type Radical Reaction | 2-Alkyl-substituted vinyl sulfonyl fluorides |

| Carboxylic acid derivatives | Nucleophilic Substitution | Enol ester functionalized sulfonyl fluorides |

Table 4: Derivatization Reactions of 2-Chloroprop-2-ene-1-sulfonyl Fluoride (CESF). acs.orgrsc.orgresearchgate.netresearchgate.net

Nucleophilic Amidation Reactions with Sulfonyl Halides

The classical and most direct method for synthesizing primary sulfonamides is the reaction of a sulfonyl chloride with ammonia or a protected ammonia equivalent. acs.org In the context of this compound, the precursor 2-chloroprop-2-ene-1-sulfonyl chloride is a highly reactive electrophile. The sulfonyl chloride group is susceptible to nucleophilic attack by amines, leading to the formation of the corresponding sulfonamide.

This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. The high electrophilicity of the sulfonyl chloride facilitates the reaction with a wide range of nucleophiles, including ammonia, primary amines, and secondary amines, to produce primary, secondary, and tertiary sulfonamides, respectively. chemrxiv.org While effective, this method can be limited by the stability of the sulfonyl chloride, which can be prone to hydrolysis. d-nb.info The reaction conditions, such as solvent and temperature, must be carefully controlled to prevent side reactions.

A general representation of this reaction is the coupling of a sulfonyl chloride with an amine, often in the presence of a base to neutralize the HCl byproduct.

General Reaction Scheme: R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃Cl

Recent advancements have focused on developing catalytic methods for the amidation of sulfonyl fluorides, which are more stable than the corresponding chlorides. These methods often employ catalysts to activate the less reactive sulfonyl fluoride towards nucleophilic attack. researchgate.net

Advanced Functionalization Strategies for Primary Sulfonamides

Primary sulfonamides are not only synthetic targets but also versatile intermediates for further molecular elaboration. acs.org Modern synthetic methods have unlocked new pathways to functionalize the relatively inert primary sulfonamide group, enabling late-stage modification of complex molecules. nih.govnih.gov

A significant challenge in sulfonamide chemistry is the poor nucleophilicity of the sulfonamide nitrogen. nih.gov A novel strategy to overcome this involves the use of pyrylium (B1242799) salts, such as Pyry-BF₄, to activate primary sulfonamides. d-nb.infonih.gov This reagent selectively reacts with the NH₂ group, transforming it into a highly reactive pyridinium (B92312) intermediate. researchgate.net This intermediate can then be readily converted into a sulfonyl chloride, one of the most useful electrophiles in organic synthesis. nih.gov

This method is particularly valuable for the late-stage functionalization of densely functionalized primary sulfonamides, as it proceeds under mild conditions and tolerates a wide range of sensitive functional groups. nih.gov The resulting sulfonyl chloride can then be reacted with various nucleophiles to generate a diverse array of complex sulfonamides, sulfonates, and other sulfur-containing compounds. d-nb.infonih.gov

Table 1: Pyrylium-Mediated Conversion of Primary Sulfonamides to Sulfonyl Fluorides researchgate.net

| Sulfonamide Substrate | Reagents and Conditions | Product | Yield (%) |

| Simple Aryl Sulfonamide | Pyry-BF₄ (1.5 equiv.), MgCl₂ (1.5 equiv.), KF (6.0 equiv.) in MeCN, 60 °C, 2 h; then H₂O | Aryl Sulfonyl Fluoride | High |

| Alkyl Sulfonamide | Pyry-BF₄ (1.5 equiv.), MgCl₂ (1.5 equiv.), KF (6.0 equiv.) in MeCN, 60 °C, 2 h; then H₂O | Alkyl Sulfonyl Fluoride | High |

| Complex Sulfonamide | Pyry-BF₄ (2.0 equiv.), MgCl₂ (2.0 equiv.), KF (6.0 equiv.) in MeCN, 100 °C, 3 h; then H₂O | Complex Sulfonyl Fluoride | Moderate to High |

Photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions. acs.org In the context of sulfonamide functionalization, metal-free photocatalytic methods have been developed to generate sulfonyl radical intermediates. acs.orgresearchgate.net These methods typically involve the use of an organic photosensitizer that, upon irradiation with visible light, can promote the formation of a sulfonamidyl radical from a primary sulfonamide. acs.org

This radical can then undergo further transformations, such as addition to alkenes, to form new carbon-sulfur bonds. acs.org This strategy allows for the direct functionalization of sulfonamides without the need for pre-activation to a sulfonyl halide. acs.org The use of metal-free catalysts makes these processes more sustainable and avoids potential contamination of the products with transition metals. acs.org Mechanistic studies suggest that the reaction can proceed through an energy transfer process, where the excited photocatalyst generates singlet oxygen, which is crucial for the reaction. acs.org

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers an atom-economical way to build molecular complexity. bohrium.com The sulfonamide group has proven to be an effective directing group for C-H activation, enabling the selective functionalization of specific C-H bonds within a molecule. nih.govresearchgate.net This approach allows for the late-stage modification of drug molecules and the construction of complex therapeutic scaffolds. nih.govresearchgate.net

Various transition metal catalysts, including rhodium and cobalt, have been employed to achieve site-selective C-H functionalization directed by the sulfonamide group. researchgate.netshu.ac.uk These reactions can be used to introduce a variety of functional groups, such as aryl, alkyl, and carboxyl groups, at the ortho position of an aryl sulfonamide. acs.org The ability to switch the site-selectivity by altering reaction conditions, such as the solvent, further enhances the versatility of this strategy. researchgate.net

Table 2: Examples of Directed C-H Functionalization Reactions acs.org

| Reaction Type | Catalyst System | Functional Group Introduced |

| Olefination | Rh(III) | Alkene |

| Arylation | Rh(III) | Aryl |

| Alkylation | Rh(III) | Alkyl |

| Halogenation | Pd(II) | Halogen |

| Carboxylation | Pd(II) | Carboxylic Acid |

| Carbonylation | Rh(I) | Carbonyl |

Stereoselective and Atom-Economical Synthetic Pathways for Analogues

The development of synthetic methods that are both stereoselective and atom-economical is a primary goal in modern organic chemistry. nih.govresearchgate.net For the synthesis of analogues of this compound, these principles are crucial for producing enantiomerically pure compounds efficiently and with minimal waste.

Stereoselective synthesis of sulfonamide analogues can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or cascade reactions mediated by chiral molecules. rsc.orgacs.org For instance, catalytic asymmetric Michael additions have been used to create optically active pyrroline (B1223166) sulfonamides with high efficiency and stereoselectivity. rsc.org The development of efficient methods for the stereoselective preparation of sulfinyl compounds is also of special importance as they are precursors to chiral sulfones and sulfonamides. acs.orgnih.gov

Atom-economical reactions, such as multicomponent reactions, are highly desirable as they combine multiple starting materials in a single step to form a complex product, with all or most of the atoms from the reactants being incorporated into the final product. nih.gov The synthesis of sulfonamide-conjugated ketenimines through a multicomponent reaction of a zwitterion, an aryl sulfonamide, and an isocyanide is an example of a highly atom-economical and stereoselective process. nih.gov Photocatalytic approaches also contribute to atom economy by enabling direct transformations under mild conditions, such as the hydrosulfonylation of alkenes using sulfinic acid as both the sulfonyl source and a hydrogen atom donor. bohrium.com

Reactivity of the Sulfonamide Functionality

The sulfonamide group (-SO₂NH₂) is a critical functional group in organic chemistry and medicinal chemistry, and its reactivity is well-established. wikipedia.org While generally considered a relatively unreactive group, it can participate in several important reactions. wikipedia.org

Acid-Base Chemistry: The hydrogen atom on the nitrogen of the sulfonamide can be deprotonated by a base. This acidity is a key feature of sulfonamides and influences their biological activity and chemical reactivity. wikipedia.org

Synthesis of Derivatives: The classic method for preparing sulfonamides involves the reaction of a sulfonyl chloride with an amine, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. wikipedia.org This fundamental reaction can be reversed or modified to create a variety of sulfonamide derivatives. For instance, N-substituted sulfonamides can be synthesized, which is a common strategy in drug development to modulate the compound's properties. biologydiscussion.com

Role in Biological Systems: In a biological context, the sulfonamide group is known to interact with enzymes. For example, sulfonamides can act as inhibitors of carbonic anhydrase by coordinating with the zinc ion at the active site. annualreviews.org This interaction often involves the deprotonated sulfonamide anion, highlighting the importance of its acidic nature. annualreviews.org The sulfonamide group can also form hydrogen bonds with the active sites of enzymes, which is a crucial aspect of its mechanism of action in various therapeutic applications.

Chemical Transformations Involving the 2-Chloroprop-2-ene Moiety

The 2-chloroprop-2-ene portion of the molecule is highly reactive and susceptible to a range of chemical transformations, including elimination, nucleophilic addition, and hydrolysis.

Elimination Reactions and Formation of Unsaturated Systems (e.g., Allenyl Sulfones)

Under basic conditions, 2-chloroprop-2-enyl sulfones readily undergo dehydrochlorination, which is the elimination of a hydrogen and a chlorine atom, to form stable allenyl sulfones. researchgate.net This reaction is a key transformation that opens up pathways to other unsaturated systems.

Table 1: Elimination Reactions of 2-Chloroprop-2-enyl Sulfones

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| 2-chloroprop-2-en-1-yl phenyl sulfone | Alkaline | Phenyl allenyl sulfone | researchgate.net |

The formation of allenes is significant as these cumulenic systems can undergo further reactions, such as allene-acetylene rearrangement. researchgate.net For example, dehydrochlorination of related 2-chloroprop-2-en-1-yl sulfides can lead to the formation of 1-(organylsulfanyl)propynes. researchgate.net

Nucleophilic Additions to the Alkene and Chlorinated Centers

The double bond and the chlorine-bearing carbon in the 2-chloroprop-2-ene moiety are both electrophilic centers and can be attacked by nucleophiles.

Addition to the Alkene: The electron-withdrawing sulfonyl group activates the double bond for nucleophilic attack. For instance, phenols can add to the related 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) in a stereoselective manner to synthesize novel vinyl sulfonyl fluorides. researchgate.net This reaction proceeds through a proposed mechanism involving the formation of a reactive allene (B1206475) intermediate. researchgate.net

Substitution at the Chlorinated Center: The chlorine atom is allylic, making it susceptible to nucleophilic substitution (S_N) reactions. Nucleophiles can displace the chloride ion to form a variety of new compounds. This reactivity is a cornerstone of the synthetic utility of this class of compounds.

Hydrolytic Transformations of Related Sulfones

Alkenyl sulfones, including those derived from this compound, can undergo hydrolysis under certain conditions. For example, the alkaline hydrolysis of 2-chloroprop-2-en-1-yl sulfones leads to the formation of the corresponding acetonyl sulfones. researchgate.net The hydrolysis of related sulfonyl chlorides to sulfonic acids is also a known transformation. smolecule.com

Table 2: Hydrolysis of Related Sulfones

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| 2-chloroprop-2-en-1-yl sulfones | Alkaline | Acetonyl sulfones | researchgate.net |

Cyclization Reactions and Heterocyclic Compound Formation

The reactive nature of the 2-chloroprop-2-ene system, particularly in related sulfide (B99878) and thioamide analogs, allows for its participation in cyclization reactions to form various heterocyclic compounds.

Intramolecular Cyclization to Thiophenes and Pyrroles from Related Sulfides

While direct cyclization of this compound to thiophenes and pyrroles is not explicitly detailed in the provided context, the reactivity of the related 2-chloropropenyl sulfide and thioamide systems provides strong evidence for such potential transformations.

Thiophene (B33073) Formation: The synthesis of thiophene derivatives can be achieved through the cyclization of functionalized alkynes bearing a sulfur nucleophile. mdpi.com For example, copper-promoted 5-endo-dig S-cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes leads to the formation of substituted 3-halothiophenes. mdpi.com Given that 2-chloroprop-2-enyl systems can be converted to alkynyl sulfides, this presents a plausible pathway to thiophene derivatives. researchgate.net Additionally, intramolecular radical cyclization of alkenyl sulfides has been shown to produce thieno[3,2-b]thiophenes. mdpi.comresearchgate.net

Pyrrole (B145914) Formation: The synthesis of pyrroles can be achieved through the 1,2-migration of a thio group in allenyl sulfides, which are accessible from propargyl sulfides. nih.gov This reaction has been developed into an efficient method for synthesizing 3-thio-substituted furans and pyrroles. nih.gov The key step involves the intramolecular attack of a sulfur atom on the central carbon of an allene, leading to a thiirenium intermediate that rearranges to form the heterocyclic product. nih.gov This demonstrates the potential for related systems derived from this compound to undergo similar cyclizations to form pyrrole derivatives.

Role of Episulfonium (Thiiranium/Thiirenium) Intermediates in Rearrangements and Cyclizations

Episulfonium ions, also known as thiiranium ions, are three-membered cyclic sulfonium (B1226848) ions that have been proposed as intermediates in various chemical reactions. nih.govacs.org These intermediates play a significant role in the rearrangements and cyclizations of sulfur-containing compounds. The formation of an episulfonium ion involves the approach of an alkene to a sulfenium ion source, leading to a π→σ* interaction that facilitates the ionization of the leaving group on the sulfur atom and the simultaneous formation of the three-membered ring. nih.gov

In the context of rearrangements, the formation of an episulfonium ion can lead to stereoselective outcomes. For instance, the substitution of a vicinal leaving group by sulfur often proceeds with good stereocontrol, and the subsequent opening of the thiiranium ring through substitution or elimination also occurs stereoselectively. researchgate.net This stereoselectivity is crucial in the synthesis of complex molecules where specific stereoisomers are desired.

Episulfonium ions are also key intermediates in cyclization reactions. The intramolecular trapping of these ions by a nucleophile can lead to the formation of various heterocyclic structures. For example, the reaction of N-allylsulfonamides with an electrophilic sulfur source in the presence of a chiral catalyst can generate enantioenriched thiiranium ions, which are then trapped by nucleophiles to yield functionalized products. nih.gov The regioselectivity of the nucleophilic attack on the episulfonium ion can be influenced by the reaction conditions and the nature of the substrate, allowing for the selective synthesis of five- or six-membered rings. researchgate.net

Table 1: Examples of Reactions Involving Episulfonium Intermediates

| Reactant(s) | Intermediate | Product(s) | Reaction Type | Ref. |

| Alkene + Sulfenyl halide | Episulfonium ion | Vicinal halosulfide | Electrophilic addition | nih.gov |

| N-Allylsulfonamide + Electrophilic sulfur source | Chiral episulfonium ion | Functionalized pyrrolidines or other heterocycles | Cyclization | nih.gov |

| β-Carbonyloxy sulfides | Episulfonium ion | Pyrrolidines or cyclic ethers | Fragmentation/Cyclization | researchgate.net |

1,2-Migration of Sulfur

The 1,2-migration of a sulfur atom is a fundamental rearrangement process in organosulfur chemistry. This type of migration often proceeds through the formation of a thiiranium (episulfonium) intermediate. researchgate.net The process can be a key step in the synthesis of various organic compounds, including heterocycles and carbohydrates. researchgate.net

One of the most common pathways for 1,2-sulfur migration involves the formation of a thiiranium intermediate, which can then undergo either elimination to produce allyl thioethers or substitution to yield formally transposed substitution products. researchgate.net In some cases, the 1,2-migration of sulfur can be part of a cascade reaction, leading to the formation of complex molecular architectures. For instance, a rhodium-catalyzed reaction involving an intramolecular 1,2-sulfur rearrangement followed by an intermolecular aza-Diels–Alder cascade has been developed to synthesize sulfur-containing tetrahydropyridine (B1245486) derivatives. researchgate.net

Computational studies have also shed light on the mechanism of 1,2-aryl migration from sulfur to carbon, suggesting a concerted mechanism. rsc.org In certain reactions, such as the enantioselective ring expansion of dithianes, it has been demonstrated that the enantioselectivity is induced during a concerted 1,2-sulfur migration step. acs.orgnih.gov

It is worth noting that while 1,2-sulfur migration is a common process, other types of sulfur migration, such as 1,3- and 1,4-sulfur transfers, are less frequently observed. researchgate.net

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound and related systems is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Investigation of 1,3-Dipolar Addition Processes

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful method for the synthesis of five-membered heterocycles. nih.govijrpc.com This reaction involves a 1,3-dipole reacting with a dipolarophile. nih.gov In the context of sulfur-containing compounds, the 1,3-dipolar cycloaddition of 1,2-dithiole-3-thiones with alkynes is a well-studied reaction that leads to the formation of 1,3-dithioles. mdpi.comnih.gov

The reactivity in these cycloadditions can be influenced by the substituents on the reactants. For example, the presence of electron-accepting groups in the 1,2-dithiole-3-thione can affect the course of the reaction. mdpi.com The cycloaddition of 2-chloro-2-(1,3-dithiol-2-ylidene)ethanethioamides with activated alkynes can lead to the unexpected formation of 2-(thiophen-3(2H)-ylidene)-1,3-dithioles through a novel intermediate. nih.gov The mechanism of these reactions is believed to proceed through a concerted pathway, although stepwise mechanisms with intermediates may be involved in certain cases. nih.gov

Understanding Base-Catalyzed Reaction Control

Base-catalyzed reactions are fundamental in organic synthesis, and understanding their control is key to achieving desired product selectivity. In the context of 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), a related compound, the use of a base like diisopropylethylamine (DIPEA) can induce β-elimination to generate a reactive propa-1,2-diene-1-sulfonyl fluoride intermediate. researchgate.net This intermediate can then be attacked by nucleophiles. researchgate.net

The synthesis of this compound itself can involve a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between 2-chloroprop-2-ene and sulfonamide. The choice of base and reaction conditions can significantly influence the outcome of the reaction.

Characterization of Electron Transfer Processes

Electron transfer (ET) processes are fundamental to many chemical transformations. In the context of sulfonamide chemistry, single electron transfer (SET) can initiate radical reactions. For example, the reaction of N-aryl or N-alkyl substituted sulfonamides with Togni's reagent under copper(I) catalysis involves a SET process to generate a trifluoromethyl radical. rsc.org This radical can then add to a double bond, triggering further transformations like radical 1,2-aryl migration. rsc.org

Similarly, the oxidation of a sulfinate anion via SET can generate a sulfonyl radical. rsc.orgrsc.org This sulfonyl radical can then participate in addition reactions with alkenes. rsc.orgrsc.org The mechanism of these reactions often involves the formation of radical intermediates, which can be characterized through various spectroscopic and computational methods. rsc.orgrsc.org The interplay between electron transfer, radical formation, and subsequent reaction steps is a key area of investigation for understanding the reactivity of these systems.

Advanced Applications in Organic Synthesis and Molecular Design

Utility as a Synthon for Elaborate Organic Scaffolds

2-Chloroprop-2-ene-1-sulfonamide serves as a key synthon, a building block used to introduce specific functionalities into a molecule, for the creation of diverse and elaborate organic scaffolds. Its reactivity allows for the construction of various heterocyclic and chiral molecules with potential applications in medicinal chemistry and material science.

A significant application of 2-chloroprop-2-ene-1-sulfonyl fluoride (B91410) (CESF), a derivative of this compound, is in the synthesis of enaminyl sulfonyl fluorides. A mild and efficient reaction of CESF with various amines leads to the formation of highly functionalized enaminyl sulfonyl fluorides in good to excellent yields, ranging from 56% to 96%. rsc.org This transformation is characterized by its broad substrate scope, high atom economy, and operational simplicity, often proceeding with up to 100% stereoselectivity. rsc.org The resulting enaminyl sulfonyl fluorides are valuable in medicinal chemistry, chemical biology, and drug discovery. rsc.org

The general procedure for this synthesis involves reacting an amine with CESF in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature. rsc.org The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated through extraction and purification. rsc.org

2-Chloroprop-2-ene-1-sulfonyl fluoride (CESF) is instrumental in the one-pot, three-component synthesis of fused heterocyclic systems, such as indolyl-4H-chromene-3-sulfonyl fluorides and pyrrole-4H-chromene-embedded vinyl sulfonyl fluorides. acs.orgscispace.comresearchgate.net These reactions typically involve the sequential reaction of a salicylaldehyde (B1680747), an indole (B1671886) or pyrrole (B145914), and CESF. acs.orgresearchgate.net This methodology is advantageous due to the use of readily available starting materials, mild reaction conditions, and good to excellent yields (45–94%). acs.orgresearchgate.net

For instance, the synthesis of indolyl-4H-chromene-3-sulfonyl fluoride derivatives proceeds by reacting a substituted salicylaldehyde with CESF in the presence of a base like diisopropylethylamine (DIPEA) in ethanol. acs.org After a period of stirring, an indole and an acid catalyst such as p-toluenesulfonic acid (p-TSA) are added to the mixture, which is then stirred for an additional period to yield the final product. acs.org The resulting sulfonyl fluorides can be further diversified through sulfur fluoride exchange (SuFEx) reactions to produce sulfonates and sulfonamides, which are important structural motifs in medicinal chemistry. researchgate.net

Optically active chlorohydrins are valuable intermediates in the synthesis of a wide array of organic compounds, including amino alcohols, epoxides, and other chiral building blocks. acs.orguniovi.es While direct use of this compound for this purpose is not extensively documented, related α-chloroenones are key starting materials in bienzymatic cascades to produce enantiopure chlorohydrins. acs.orguniovi.es These processes utilize a combination of ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) for the stereoselective reduction of the carbon-carbon double bond and the carbonyl group, respectively. acs.orguniovi.es This enzymatic approach offers a sustainable and highly selective route to optically active chlorohydrins under mild reaction conditions. acs.orguniovi.es

Role in the Development of New Organic Reactions

The reactivity of this compound and its derivatives has led to the development of new organic reactions. A notable example is the stereoselective addition of phenols to 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), providing a rapid and metal-free method for synthesizing novel vinyl sulfonyl fluorides. rsc.orgresearchgate.net This reaction is highly efficient and proceeds under mild conditions, often within minutes, highlighting its potential for industrial applications. rsc.orgresearchgate.net

Furthermore, the compound's ability to undergo various transformations, such as substitution, addition, and elimination reactions, makes it a versatile reagent in organic synthesis. For instance, it reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. Under basic conditions, it can undergo dehydrochlorination to form allenyl sulfones. researchgate.net These reactions expand the toolbox of synthetic chemists, enabling the creation of novel molecules with diverse functionalities.

Structural Insights for Rational Design in Chemical Biology

The sulfonamide functional group present in this compound is a key pharmacophore in many biologically active compounds. This has led to its use as a scaffold in the rational design of molecules for chemical biology research, particularly in the area of enzyme inhibition.

The sulfonamide group is a well-established zinc-binding group in inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govmdpi.com The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, leading to inhibition. mdpi.com This principle has been widely exploited in the design of CA inhibitors for therapeutic applications, including the treatment of glaucoma, epilepsy, and certain types of cancer. nih.govmdpi.com

Derivatives of this compound, by incorporating the sulfonamide moiety, can serve as foundational structures for developing new CA inhibitors. The core structure can be modified with various substituents to enhance binding affinity and selectivity for different CA isoforms. For example, chromene-containing aromatic sulfonamides have shown interesting inhibitory activity against tumor-associated CA isoforms IX and XII. mdpi.com Similarly, benzothiazole-containing sulfonamide derivatives have demonstrated potent inhibition of human carbonic anhydrase isoforms I and II. nih.gov The versatility of the this compound scaffold allows for the systematic exploration of structure-activity relationships, aiding in the rational design of potent and selective enzyme inhibitors. mdpi.com

Interactive Data Tables

Table 1: Synthesis of Enaminyl Sulfonyl Fluorides from CESF and Amines

| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| N-Methylaniline | Et3N | THF | 3 | 96 | rsc.org |

| Various Amines | - | - | - | 56-96 | rsc.org |

Table 2: Synthesis of Fused Heterocyclic Systems using CESF

| Heterocycle | Reactants | Catalyst | Solvent | Yield (%) | Reference |

| Indolyl-4H-chromene-3-sulfonyl fluoride | Salicylaldehyde, Indole, CESF | p-TSA | EtOH | 45-94 | acs.org |

| Pyrrole-4H-chromene-embedded vinyl sulfonyl fluoride | Salicylaldehyde, Pyrrole, CESF | p-TSA | DCM | 45-93 | researchgate.net |

Structural Modification for Biological Activity Modulation (Theoretical Basis)

The molecular architecture of this compound presents a versatile scaffold for structural modifications aimed at modulating biological activity. The theoretical basis for these modifications lies in the principles of medicinal chemistry and structure-activity relationship (SAR) studies, which seek to understand how specific structural features of a molecule contribute to its biological effects. The key to this modulation is the presence of distinct reactive sites within the molecule: the sulfonamide group and the chlorinated propenyl backbone.

The sulfonamide moiety (-SO₂NH₂) is a critical pharmacophore responsible for a wide range of biological activities, including antimicrobial and anticancer effects. The acidic nature of the sulfonamide proton and the hydrogen bonding capacity of the sulfonyl oxygens and the amino group are pivotal for interactions with biological targets, such as the active sites of enzymes. Modifications to this group can profoundly impact these interactions.

The 2-chloroprop-2-ene group also offers multiple points for chemical alteration. The chlorine atom, being a good leaving group, and the double bond are susceptible to various chemical reactions. These reactions allow for the introduction of diverse functional groups, which can alter the compound's steric profile, electronic properties, and lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) Insights

The theoretical approach to modifying this compound involves a systematic alteration of its structure to enhance potency, selectivity, or other pharmacological parameters. Research on related sulfonamides provides a strong basis for predicting the outcomes of such modifications.

Modification of the Sulfonamide Nitrogen (N¹): Substitution on the sulfonamide nitrogen is a classic strategy in the development of sulfonamide drugs. Introducing various alkyl, aryl, or heterocyclic moieties can significantly alter the compound's biological activity profile. For instance, research on antibacterial sulfonamides has shown that the nature of the substituent on the N¹-position dramatically influences the antibacterial spectrum and potency.

Modification of the Propenyl Backbone: The chlorinated alkene functionality is a key feature for synthetic diversification. Nucleophilic substitution reactions can replace the chlorine atom, introducing new functionalities. Furthermore, addition reactions across the double bond can lead to a wide array of saturated and functionalized analogs. These changes can affect how the molecule orients itself within a receptor binding pocket and can introduce new interaction points. Research has shown that introducing electron-withdrawing groups to the sulfonamide structure can enhance binding affinity to bacterial enzymes and improve antibacterial activity.

Bioisosteric Replacement: Another theoretical strategy involves the bioisosteric replacement of functional groups. For example, the chlorine atom could be replaced with other halogens (F, Br, I) or a trifluoromethyl group (-CF₃) to fine-tune the electronic and steric properties of the molecule. Similarly, the sulfonamide group could be replaced with other acidic functional groups to explore different binding modes or to improve pharmacokinetic properties.

The combination of the reactive sulfonamide and the functionalized alkene makes this compound a valuable starting point for the design of new bioactive molecules. The following table illustrates a theoretical framework for how specific structural modifications could modulate biological activity.

Table 1: Theoretical Structural Modifications of this compound and Predicted Impact on Biological Activity

| Modification Site | Type of Modification | Example of New Functional Group | Theoretical Rationale for Activity Modulation |

|---|---|---|---|

| Sulfonamide Nitrogen | Alkylation / Arylation | Introduction of a pyridine (B92270) ring | May enhance binding to specific enzymes or receptors through additional π-stacking or hydrogen bonding interactions. |

| Chlorine Atom | Nucleophilic Substitution | Replacement with an azide (B81097) (-N₃) or thiol (-SH) group | Introduces a reactive handle for bioconjugation or "click" chemistry, allowing for the creation of targeted drug delivery systems or probes. |

| Double Bond | Addition Reaction | Epoxidation or Dihydroxylation | Increases polarity and introduces new stereocenters, which can lead to more specific interactions with chiral biological targets. |

These theoretical modifications are based on established principles of medicinal chemistry and the known reactivity of the functional groups present in this compound. Experimental validation of these hypotheses through synthesis and biological testing is essential to confirm the predicted effects and to discover novel compounds with improved therapeutic potential. The versatility of this scaffold, underscored by the reactivity of its related sulfonyl fluoride (2-chloroprop-2-ene-1-sulfonyl fluoride), suggests a rich field for future exploration in drug discovery. researchgate.netrsc.org

Computational and Theoretical Investigations of 2 Chloroprop 2 Ene 1 Sulfonamide

Quantum Chemical Analyses of Electronic Structure and Bonding

No specific studies on the quantum chemical analysis of 2-Chloroprop-2-ene-1-sulfonamide were found. This includes a lack of published data on its molecular orbital energies or its electrostatic potential surface.

Molecular Orbital (HOMO-LUMO) Analysis

There is no available research detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the corresponding energy gap for this compound. This type of analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions, but has not been reported for this compound. nih.govresearchgate.net

Electrostatic Potential Surface Calculations

Similarly, no studies presenting the molecular electrostatic potential (MEP) surface of this compound are available. An MEP surface is vital for identifying the electron-rich and electron-deficient regions of a molecule, which in turn predicts sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Conformational Analysis and Stereochemical Predictions

Detailed conformational analysis and stereochemical predictions for this compound have not been published. While the conformational effects of the sulfonamide group are a subject of interest in medicinal chemistry, specific computational studies modeling the rotational barriers and stable conformers of this particular molecule are absent from the literature. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

There is no information available from computational models on the reaction pathways or transition states involving this compound. Such studies are essential for understanding reaction mechanisms and kinetics, but this level of theoretical investigation has not been documented for this compound.

Analytical and Spectroscopic Characterization of 2 Chloroprop 2 Ene 1 Sulfonamide and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-chloroprop-2-ene-1-sulfonamide and its derivatives. It provides exquisitely detailed information about the chemical environment of magnetically active nuclei.

Proton (1H) NMR for Structural Connectivity.

Proton (¹H) NMR spectroscopy is instrumental in defining the connectivity of protons within a molecule. For sulfonamides, characteristic shifts are observed for the sulfonyl group, which typically appear around 3.1–3.5 ppm for CH₂-SO₂. In derivatives of this compound, the protons on the carbon adjacent to the sulfonyl group and the vinyl protons will exhibit distinct chemical shifts and coupling patterns, which are crucial for confirming the structure. docbrown.info The integration of the signals provides the ratio of protons in different environments. docbrown.info

For instance, in the ¹H NMR spectrum of a related compound, 2-chloropropane, two distinct proton environments are observed, corresponding to the CH and CH₃ groups. docbrown.infoyoutube.com Similarly, for this compound, one would expect to observe signals for the CH₂ group adjacent to the sulfonamide, and the two vinyl protons, each with characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. youtube.com

Carbon-13 (13C) NMR for Carbon Skeleton Analysis.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. For this compound, ¹³C NMR can confirm the presence of the three carbon atoms in their specific chemical environments: the carbon bearing the chlorine atom, the methylene (B1212753) carbon, and the vinyl carbon.

In the ¹³C NMR spectrum of 2-chloropropane, two signals are observed, corresponding to the two different carbon environments (the CH and the two equivalent CH₃ groups). docbrown.infochemicalbook.com For this compound, distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbon of the CH₂ group would be expected. The chemical shifts of these carbons are influenced by the electronegativity of the attached chlorine and sulfonyl groups. docbrown.info Aromatic carbons in sulfonamide derivatives typically show signals in the region between 111.83 and 160.11 ppm. rsc.org

Fluorine-19 (19F) NMR for Fluorinated Analogues.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly specific and sensitive technique for the analysis of fluorinated compounds. magritek.comwikipedia.org Given that ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides sharp signals over a wide chemical shift range, making it an excellent tool for identifying and quantifying fluorinated analogues of this compound. wikipedia.orghuji.ac.il

The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, allowing for the clear distinction between different fluorine-containing functional groups. magritek.comwikipedia.org For example, the chemical shifts of trifluoromethyl (CF₃) groups are typically found in the range of -50 to -70 ppm, while monofluoromethyl (CH₂F) groups appear between -200 to -220 ppm. wikipedia.org This technique is invaluable for confirming the successful incorporation of fluorine into the molecular structure and for studying the interactions of these fluorinated molecules in biological systems. nih.govscholaris.ca

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million, HRMS can be used to confirm the molecular formula of this compound and its derivatives. rsc.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Table 1: Predicted Collision Cross Section (CCS) values (Ų) for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 155.98805 | 126.0 |

| [M+Na]⁺ | 177.96999 | 134.9 |

| [M-H]⁻ | 153.97349 | 126.6 |

| [M+NH₄]⁺ | 173.01459 | 147.7 |

| [M+K]⁺ | 193.94393 | 131.6 |

| [M+H-H₂O]⁺ | 137.97803 | 122.9 |

| [M+HCOO]⁻ | 199.97897 | 139.5 |

| [M+CH₃COO]⁻ | 213.99462 | 172.3 |

| [M+Na-2H]⁻ | 175.95544 | 129.3 |

| [M]⁺ | 154.98022 | 127.5 |

| [M]⁻ | 154.98132 | 127.5 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. williams.edu For this compound, characteristic stretching and bending vibrations for the sulfonyl (S=O), amine (N-H), carbon-chlorine (C-Cl), and carbon-carbon double bond (C=C) groups can be observed.

The sulfonyl group typically exhibits strong stretching absorptions around 1370 cm⁻¹ and 1180 cm⁻¹. The N-H stretching vibrations in the sulfonamide group are expected in the region of 3349–3144 cm⁻¹. rsc.org The C=C stretching vibration of the alkene is typically observed around 1628 cm⁻¹. mdpi.com These characteristic absorption bands provide clear evidence for the presence of the key functional groups in this compound and its derivatives. williams.eduresearchgate.net

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Sulfonyl (S=O) | Asymmetric Stretch | ~1370 |

| Sulfonyl (S=O) | Symmetric Stretch | ~1180 |

| Amine (N-H) | Stretch | 3349–3144 |

| Alkene (C=C) | Stretch | ~1628 |

X-ray Diffraction Crystallography for Solid-State Structure Determination.

X-ray diffraction crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state of this compound and its derivatives. rsc.org

The crystal structures of related sulfonamide compounds reveal that the sulfonamide group is a versatile hydrogen-bond donor and acceptor, often leading to the formation of complex supramolecular structures. nih.govnih.gov For example, in some sulfonamide receptors, dimer formation is observed, driven by hydrogen bonds between the sulfonamide hydrogens and other acceptor atoms. nih.gov The solid-state structure of this compound would provide invaluable insights into its packing and intermolecular forces, which can influence its physical properties.

Future Prospects and Research Directions in 2 Chloroprop 2 Ene 1 Sulfonamide Chemistry

Innovation in Sustainable Synthesis and Catalysis

The principles of green chemistry are increasingly shaping the future of chemical synthesis, emphasizing the reduction of waste, use of safer solvents, and development of energy-efficient processes. scispace.com The synthesis of 2-Chloroprop-2-ene-1-sulfonamide and its derivatives is an area ripe for such innovations.

Future research will likely focus on moving beyond traditional synthetic methods, which may involve harsh reagents and chlorinated solvents. A key direction is the adoption of greener, unconventional solvent systems. Deep Eutectic Solvents (DESs), for instance, have been successfully used for the synthesis of various sulfonamides, offering a non-toxic, biodegradable, and reusable medium that can lead to high yields at ambient temperatures. uniba.it Another sustainable approach involves solvent-free reaction conditions, which have been demonstrated to be effective for the acylation of sulfonamides using recoverable and reusable solid acid catalysts like ZSM-5-SO3H. nih.gov

Catalysis will play a pivotal role in these advancements. The development of novel photocatalytic systems presents an opportunity to synthesize sulfonyl chlorides and their derivatives under exceptionally mild conditions, utilizing visible light as a renewable energy source. Furthermore, biocatalysis, employing enzymes to perform specific chemical transformations, offers a highly selective and environmentally benign route. For example, the use of ene-reductases (EREDs) in buffer systems with green co-solvents like 2-propanol demonstrates the potential for creating complex chiral molecules sustainably. acs.org The synthesis of this compound, which typically involves the reaction of 2-chloroprop-2-ene with sulfonamide in the presence of a base, could be significantly improved by integrating these catalytic green chemistry initiatives.

Discovery of Novel Reactivity Patterns

The unique molecular structure of this compound, featuring an electron-withdrawing sulfonamide group and an electrophilic chlorine atom, imparts a rich and varied reactivity profile that is yet to be fully explored. This dual functionality makes it a prime candidate for the discovery of novel chemical transformations.

The presence of the chloroalkene moiety facilitates nucleophilic substitution reactions, allowing the chlorine atom to be displaced by a wide range of nucleophiles to create diverse molecular scaffolds. Concurrently, the electron-deficient double bond is susceptible to both electrophilic and radical addition reactions. Research into these fundamental reaction types will continue to uncover new synthetic applications.

More advanced reactivity patterns are also on the horizon. The related compound, 2-chloroprop-2-ene-1-sulfonyl fluoride (B91410) (CESF), is known to undergo β-elimination to generate a highly reactive propa-1,2-diene-1-sulfonyl fluoride intermediate. researchgate.netrsc.org This allene (B1206475) can then be trapped by various nucleophiles, opening a pathway to a host of unique vinyl sulfonyl compounds. Investigating similar allene-forming pathways for this compound could unlock new synthetic possibilities. Furthermore, its potential in cycloaddition reactions, a powerful tool for constructing complex cyclic systems, is an area of significant interest. nih.gov The development of metal-catalyzed cross-coupling and hydrosulfonylation reactions involving this substrate could further expand its synthetic utility, enabling the construction of intricate molecular architectures, including novel thiophene (B33073) and pyrrole (B145914) derivatives. acs.org

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in modern organic synthesis, offering enhanced efficiency, safety, and scalability over traditional batch processes. The synthesis of sulfonamides is particularly well-suited to these technologies.

Fully automated flow-through processes have been developed for the production of secondary sulfonamides with remarkable success. nih.govacs.org One prominent example is a "catch and release" protocol where a primary sulfonamide is first captured on a solid-supported resin, alkylated, and then released, often followed by an in-line deprotection step. vapourtec.com This method, utilizing a binary reactor system, allows for the rapid generation of entire libraries of sulfonamide compounds in high yields and purities, often eliminating the need for traditional chromatographic purification. acs.org Such a system could be readily adapted for the derivatization of this compound, enabling high-throughput screening of new chemical entities.

The industrial-scale production of this compound itself could benefit significantly from the adoption of continuous flow reactors, which ensure consistent product quality, improved heat and mass transfer, and higher yields. Automated array synthesis, which combines robotic handling with parallel reaction execution, has also proven effective for building sulfonamide libraries and could be applied to accelerate the discovery of new derivatives of the title compound. nih.gov

Advanced Theoretical Approaches to Predict Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. Advanced theoretical approaches, particularly Density Functional Theory (DFT), are poised to play a crucial role in guiding future research in this compound chemistry.

DFT calculations are highly effective for predicting the reactivity of sulfonamides at a molecular level. nih.govresearchgate.net These methods can be used to identify the most reactive sites within a molecule by calculating conceptual DFT indices like Fukui functions. nih.gov For this compound, theoretical modeling can elucidate the electronic effects of its constituent parts; for example, DFT calculations (e.g., B3LYP/6-31G*) can show how the electron-withdrawing nature of the chlorine atom lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby facilitating nucleophilic attack at the double bond.

Furthermore, computational models can map out entire reaction pathways, calculate the free energy barriers for each step, and predict the structures of transition states and intermediates. nih.gov The HOMO-LUMO energy gap is another critical parameter that can be calculated to predict a molecule's kinetic stability and chemical reactivity, with a smaller gap generally indicating higher reactivity. nih.govnih.gov Beyond static models, molecular dynamics simulations can be employed to understand the influence of solvent effects on reaction pathways. By leveraging these predictive tools, researchers can design more efficient and selective reactions, screen potential reaction partners in silico, and gain fundamental insights into the reaction mechanisms governing the chemistry of this compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-chloroprop-2-ene-1-sulfonamide to improve yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of prop-2-ene-1-sulfonyl chloride with amines. Key parameters include reaction temperature (0°C to room temperature), use of bases like triethylamine to neutralize HCl byproducts, and solvents such as THF or dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the sulfonamide. Reaction yields (e.g., ~78% under optimized conditions) depend on stoichiometric control and amine nucleophilicity .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the sulfonamide structure, with characteristic shifts for the sulfonyl group (δ ~3.1–3.5 ppm for CH₂-SO₂) and chlorine-substituted alkene.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC with Ion-Pair Chromatography : Useful for assessing purity, especially when paired with sodium 1-decanesulfonate as an ion-pairing agent .

Q. What are the common reaction pathways for this compound in organic synthesis?

- Methodological Answer : The compound reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example, hydrosulfonylation with alkenes produces thiopyran 1,1-dioxides. Reactions require inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride intermediate .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stereochemical outcomes of this compound in complex reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electronic effects. For instance, the chlorine atom’s electron-withdrawing effect lowers the LUMO energy of the alkene, facilitating nucleophilic attacks. Molecular dynamics simulations further predict solvent effects on reaction pathways .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts in sulfonamide formation?

- Methodological Answer :

- Mechanistic Reassessment : Use isotopic labeling (e.g., ³⁵S) to trace sulfonyl group transfer.

- Byproduct Isolation : Employ preparative TLC or HPLC to isolate minor components for structural elucidation.

- Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to identify competing pathways. Contradictions often arise from unaccounted intermediates (e.g., sulfene species) .

Q. How does the electronic nature of substituents influence the biological activity of this compound derivatives?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance sulfonamide stability and binding to target proteins. For example, fluorinated analogs (e.g., 2-(2-chloro-6-fluorophenyl) derivatives) show improved pharmacokinetic profiles in vitro. Activity is assessed via enzyme inhibition assays (e.g., carbonic anhydrase) and molecular docking studies .

Q. What ecological safety considerations are critical when handling this compound in lab-scale research?

- Methodological Answer : Avoid environmental release due to potential aquatic toxicity. Use closed-system reactors and trap volatiles with activated carbon filters. Degradation studies (e.g., OECD 301B) assess biodegradability, while LC-MS monitors trace contamination in waste streams .

Key Considerations for Researchers

- Stereochemical Control : Chiral amines or catalysts (e.g., BINOL) can induce asymmetry in sulfonamide derivatives .

- Data Reproducibility : Publish raw NMR/MS spectra and reaction logs to enable replication (see CONSORT-EHEALTH guidelines) .

- Ethical Compliance : Adhere to in vitro research protocols; avoid human/animal testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.